

Protocol for Quantifying Phenazine Production in Pseudomonas aeruginosa

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Compound of Interest		
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Application Note & Protocol

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Introduction

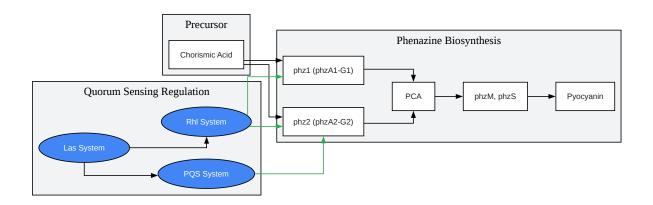
Pseudomonas aeruginosa is an opportunistic human pathogen known for its metabolic versatility and its ability to produce a variety of virulence factors. Among these are **phenazines**, a class of pigmented, redox-active secondary metabolites that play crucial roles in pathogenesis, microbial competition, and biofilm formation. The quantification of **phenazine** production is therefore essential for understanding the virulence of P. aeruginosa and for the development of novel antimicrobial strategies. This document provides detailed protocols for the extraction and quantification of **phenazines**, with a primary focus on pyocyanin, the most extensively studied **phenazine** produced by this bacterium.

Phenazine Biosynthesis and Regulation

The biosynthesis of **phenazine**s in P. aeruginosa begins with chorismic acid, a precursor derived from the shikimate pathway.[1][2] Two nearly identical operons, phz1 (phzA1-G1) and phz2 (phzA2-G2), encode the enzymes responsible for converting chorismic acid into **phenazine**-1-carboxylic acid (PCA).[3][4][5] PCA serves as a precursor for the synthesis of other **phenazine**s. For instance, the enzymes PhzM and PhzS convert PCA to pyocyanin (PYO).



The production of **phenazine**s is tightly regulated by the quorum-sensing (QS) systems of P. aeruginosa. Three main interconnected QS systems, Las, Rhl, and PQS, control the expression of **phenazine** biosynthetic genes. The Las system is at the top of this hierarchy and activates the Rhl and PQS systems. Both the Rhl and PQS systems are particularly important in regulating **phenazine** production.



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Caption: Phenazine Biosynthesis and Quorum Sensing Regulation.

Experimental Protocols

Two primary methods for quantifying **phenazine**s are detailed below: spectrophotometry for pyocyanin and High-Performance Liquid Chromatography (HPLC) for a broader range of **phenazine**s.

Protocol 1: Spectrophotometric Quantification of Pyocyanin

This method is rapid and suitable for the specific measurement of pyocyanin from liquid cultures.

Materials:



- P. aeruginosa culture
- Chloroform
- 0.2 N Hydrochloric acid (HCl)
- Centrifuge and tubes
- · Spectrophotometer or plate reader

Procedure:

- Culture Growth: Inoculate P. aeruginosa in a suitable liquid medium (e.g., LB or Pseudomonas Broth) and incubate under appropriate conditions to allow for **phenazine** production.
- Sample Preparation:
 - Take a 5 mL aliquot of the bacterial culture.
 - Centrifuge at 4,000 rpm for 10 minutes to pellet the cells.
 - Transfer the supernatant to a new tube.
- Extraction:
 - Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds.
 - Centrifuge at 4,000 rpm for 10 minutes to separate the phases. The pyocyanin will be in the lower, blue-colored chloroform phase.
 - Carefully transfer the lower chloroform layer to a new tube.
- Acidification:
 - Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex for 30 seconds.
 - Centrifuge at 4,000 rpm for 5 minutes. The pyocyanin will move to the upper, pink to redcolored aqueous phase.



- · Quantification:
 - Transfer the upper aqueous phase to a cuvette or a 96-well plate.
 - Measure the absorbance at 520 nm.
 - Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.

Protocol 2: HPLC Quantification of Phenazines

This method allows for the separation and quantification of multiple **phenazines** simultaneously.

Materials:

- P. aeruginosa culture supernatant
- · Ethyl acetate
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable mobile phase modifier
- Syringe filters (0.22 μm)
- HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 column

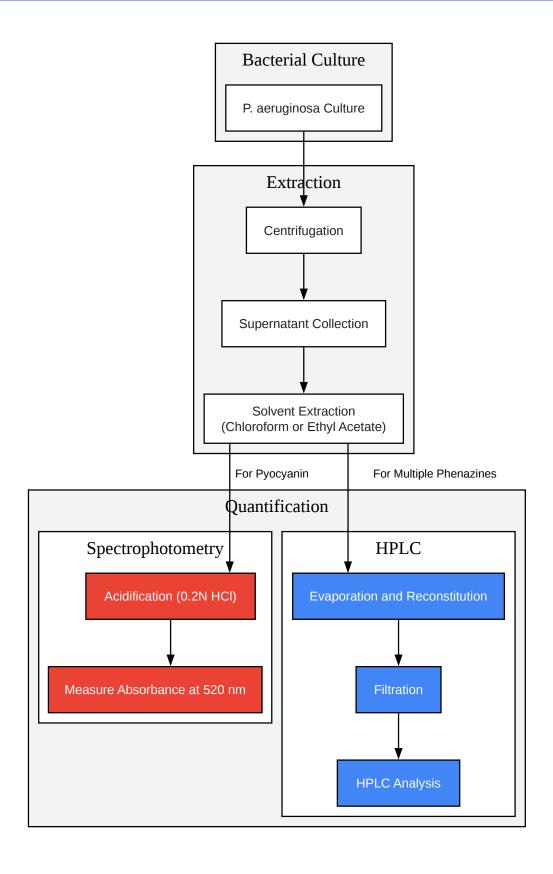
Procedure:

- Extraction:
 - To 1 mL of culture supernatant, add an equal volume of acidified ethyl acetate (ethyl acetate with 0.1% formic acid).



- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases.
- Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
- Sample Preparation for HPLC:
 - Reconstitute the dried extract in a known volume (e.g., 100 μL) of the mobile phase starting condition (e.g., 50:50 methanol:water).
 - Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.
- HPLC Analysis:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used. A typical gradient might be a linear increase from 10% to 90% acetonitrile over 20-30 minutes.
 - Flow Rate: 1 mL/min.
 - Detection: Monitor at multiple wavelengths, as different phenazines have different absorption maxima. Key wavelengths include 254 nm, 365 nm, and for pyocyanin specifically, around 278 nm and 313 nm in its oxidized form.
 - Quantification: Create a standard curve for each **phenazine** of interest using pure standards of known concentrations. Calculate the concentration in the sample by comparing the peak area to the standard curve.





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Caption: General workflow for **phenazine** quantification.



Data Presentation

Quantitative data should be summarized in a clear and structured manner to facilitate comparison between different experimental conditions or strains.

Table 1: Spectrophotometric Quantification of Pyocyanin

Strain/Condition	Absorbance at 520 nm (Mean ± SD)	Pyocyanin Concentration (μg/mL)
Wild-Type	0.85 ± 0.05	14.51
Mutant A	0.12 ± 0.02	2.05
Wild-Type + Inhibitor	0.34 ± 0.03	5.80

Table 2: HPLC Quantification of Phenazines

Strain/Condition	PCA (μg/mL)	PYO (μg/mL)	Other Phenazine (μg/mL)
Wild-Type	10.2 ± 1.1	15.1 ± 1.5	2.5 ± 0.3
Mutant A	1.5 ± 0.2	2.2 ± 0.3	0.4 ± 0.1
Mutant B	12.8 ± 1.3	0.1 ± 0.05	0.2 ± 0.08

Troubleshooting and Considerations

- pH Sensitivity: The color of pyocyanin is pH-dependent, being blue in neutral to alkaline conditions and red in acidic conditions. Ensure consistent pH during spectrophotometric measurements.
- Extraction Efficiency: The efficiency of solvent extraction can be influenced by the culture medium composition. It may be necessary to optimize the extraction protocol for different media.
- Standard Purity: The accuracy of HPLC quantification is dependent on the purity of the phenazine standards used to generate the calibration curves.



- Normalization: To account for differences in bacterial growth, it is advisable to normalize
 phenazine production to the cell density (e.g., optical density at 600 nm) or total protein
 content.
- Light Sensitivity: Some **phenazine**s are light-sensitive. It is good practice to protect samples from light during extraction and analysis.

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